molecular formula C21H22FN3O7 B053598 N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin CAS No. 117458-86-3

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

カタログ番号 B053598
CAS番号: 117458-86-3
分子量: 447.4 g/mol
InChIキー: ZBDVTPRXALZLIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin, also known as MNX, is a novel fluoroquinolone derivative that has been developed as a potential antibacterial agent. It is a hybrid molecule that combines the structural features of norfloxacin and oxazolidinone. MNX has shown promising results in vitro and in vivo against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

作用機序

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin belongs to the fluoroquinolone class of antibiotics, which target bacterial DNA synthesis by inhibiting the activity of DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for the proper replication and transcription of bacterial DNA. By inhibiting their activity, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin prevents the bacteria from proliferating and causes their death.
Biochemical and Physiological Effects:
N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been shown to have a broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits good efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has a low propensity for inducing bacterial resistance.

実験室実験の利点と制限

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has several advantages over other fluoroquinolones, including its broad-spectrum activity, low toxicity, and good pharmacokinetic properties. However, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also has some limitations, including its high cost of production and limited availability. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin may also have potential drug-drug interactions with other medications.

将来の方向性

There are several potential future directions for research on N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin. These include:
1. Optimization of the synthesis method to improve the yield and purity of the final product.
2. Evaluation of the pharmacokinetic and pharmacodynamic properties of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in animal models.
3. Investigation of the potential use of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin as a topical antibacterial agent for skin and soft tissue infections.
4. Study of the efficacy of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin in combination with other antibiotics for the treatment of multidrug-resistant bacterial infections.
5. Development of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin analogs with improved antibacterial activity and lower toxicity.
Conclusion:
In conclusion, N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin is a novel fluoroquinolone derivative that has shown promising results as an antibacterial agent. Its broad-spectrum activity, low toxicity, and good pharmacokinetic properties make it a potential candidate for the treatment of drug-resistant bacterial infections. Further research is needed to fully evaluate its efficacy and safety in clinical settings.

合成法

The synthesis of N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin involves the condensation of norfloxacin with a substituted oxazolidinone intermediate. The reaction is carried out under mild conditions using a suitable catalyst and solvent system. The final product is obtained in good yield and purity, and its chemical structure is confirmed by various spectroscopic techniques.

科学的研究の応用

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin has been extensively studied for its antibacterial activity and mechanism of action. It has been shown to inhibit bacterial DNA replication and transcription by binding to the DNA gyrase and topoisomerase IV enzymes. N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin also exhibits good pharmacokinetic properties, including high oral bioavailability and low toxicity.

特性

CAS番号

117458-86-3

製品名

N-((4-Methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

分子式

C21H22FN3O7

分子量

447.4 g/mol

IUPAC名

1-ethyl-6-fluoro-7-[4-[(4-methyl-5-methylidene-2-oxo-1,3-dioxolan-4-yl)oxy]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22FN3O7/c1-4-23-11-14(19(27)28)18(26)13-9-15(22)17(10-16(13)23)24-5-7-25(8-6-24)32-21(3)12(2)30-20(29)31-21/h9-11H,2,4-8H2,1,3H3,(H,27,28)

InChIキー

ZBDVTPRXALZLIJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

正規SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)OC4(C(=C)OC(=O)O4)C)F)C(=O)O

同義語

N-((4-methyl-5-methylene-2-oxo-1,3-dioxolan-4-yl)oxy)norfloxacin

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。